1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butoxy group, an oxopropan-2-yl group, and a butyl benzene-1,2-dicarboxylate moiety.
Vorbereitungsmethoden
The synthesis of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate typically involves several stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites that exert their effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Butyl butyryllactate: This compound shares a similar ester structure but differs in the presence of a lactate moiety.
Butyl benzene-1,2-dicarboxylate: This compound lacks the butoxy and oxopropan-2-yl groups, making it less versatile in certain applications.
Butyl O-butyryllactate: Similar to butyl butyryllactate, this compound has a butyryllactate structure but differs in its specific functional groups.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5420-76-8 |
---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H26O6/c1-4-6-12-23-17(20)14(3)25-19(22)16-11-9-8-10-15(16)18(21)24-13-7-5-2/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
BONVKIQEIFMNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.